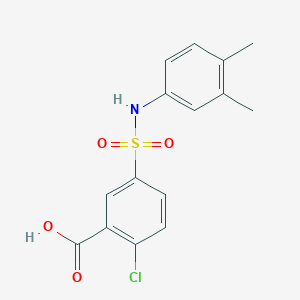
2-Chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic acid is an organic compound that belongs to the class of benzoic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of chloro and sulfamoyl groups in the molecule suggests potential reactivity and functional versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3,4-dimethylphenylamine.
Sulfonation: The 3,4-dimethylphenylamine undergoes sulfonation to introduce the sulfamoyl group.
Coupling Reaction: The sulfonated intermediate is then coupled with 2-chlorobenzoic acid under specific conditions, often involving catalysts and solvents.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure scalability and efficiency.
化学反応の分析
Types of Reactions
2-Chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfamoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Acids/Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation may produce corresponding sulfonic acids.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its functional groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic acid involves its interaction with specific molecular targets. The chloro and sulfamoyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-Chloro-5-sulfamoylbenzoic acid: Lacks the dimethylphenyl group.
3,4-Dimethylbenzoic acid: Lacks the chloro and sulfamoyl groups.
Sulfanilamide: Contains the sulfamoyl group but lacks the benzoic acid structure.
生物活性
Overview of 2-Chloro-5-(3,4-dimethyl-phenylsulfamoyl)-benzoic Acid
This compound is a sulfonamide derivative that exhibits various biological activities. Its structural features suggest potential interactions with biological targets, making it a compound of interest in medicinal chemistry.
Chemical Structure
- Molecular Formula : C15H16ClN1O3S
- Molecular Weight : 339.79 g/mol
- InChIKey : OKKFXFCGXAUYLY-UHFFFAOYSA-N
Biological Activity
Antibacterial Activity :
Research indicates that sulfonamide derivatives, including this compound, possess antibacterial properties. They function by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism is similar to other known sulfonamides, which have been widely used as antibiotics.
Antitumor Activity :
Some studies have suggested that compounds with similar structures may exhibit antitumor activity. The presence of the chloro and sulfamoyl groups could enhance interactions with cancer cell targets, potentially leading to apoptosis in malignant cells.
Anti-inflammatory Properties :
The compound may also exhibit anti-inflammatory effects due to its ability to inhibit certain inflammatory mediators. This is relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
-
In Vitro Studies :
- In vitro assays have shown that sulfonamide derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Cytotoxicity assays against cancer cell lines have indicated potential for selective toxicity towards tumor cells while sparing normal cells.
-
In Vivo Studies :
- Animal models have demonstrated the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer models.
- Anti-inflammatory effects have been observed in animal studies, where treatment with sulfonamide derivatives led to reduced swelling and pain in models of induced inflammation.
Data Table
特性
IUPAC Name |
2-chloro-5-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-3-4-11(7-10(9)2)17-22(20,21)12-5-6-14(16)13(8-12)15(18)19/h3-8,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKFXFCGXAUYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













